1-pyridin-2-yl-2H-indazol-3-one
Description
1-Pyridin-2-yl-2H-indazol-3-one is a heterocyclic compound featuring an indazolone core fused with a pyridine moiety. The indazolone scaffold (a bicyclic structure comprising a benzene ring fused to a pyrazole ring) is substituted at the 1-position with a pyridin-2-yl group. The pyridine ring at the 1-position introduces electronic and steric effects that influence binding affinity and selectivity toward biological targets.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-pyridin-2-yl-2H-indazol-3-one |
InChI |
InChI=1S/C12H9N3O/c16-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-13-11/h1-8H,(H,14,16) |
InChI Key |
FQPZYXORCCKJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yl-2H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as copper acetate and oxidizing agents like oxygen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-pyridin-2-yl-2H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-pyridin-2-yl-2H-indazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-pyridin-2-yl-2H-indazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
The following analysis compares 1-pyridin-2-yl-2H-indazol-3-one with structurally related indazolone derivatives, focusing on substituent variations and their implications.
Structural Analogues with Pyridine/Indazole Hybrids
Key Observations :
- Substituent Position: The position of substituents on the indazolone core (e.g., 1- vs. 3-position) significantly alters electronic properties and steric interactions.
- Heterocyclic Additions: Piperazine or pyrrolidinone moieties (e.g., in 2-(2-methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) introduce hydrogen-bonding capabilities, improving solubility and target engagement .
- Halogenation : Chlorine substitution on pyridine (e.g., 1-(3-chloropyridin-2-yl)pyrrolidin-2-one) may enhance binding affinity through halogen bonding with protein targets .
Functional Group Variations
- Pyridine vs.
- Pyrrolidinone vs.
Patent Landscape
Recent patents (e.g., ) highlight indazolone-pyridine hybrids as privileged scaffolds for kinase inhibitors. For example, derivatives with piperazine or methyl substitutions are claimed for therapeutic applications, suggesting that this compound could serve as a precursor for such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
